

Application Notes and Protocols for In Vitro Susceptibility Testing of Enmetazobactam

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Compound of Interest

Compound Name: *Enmetazobactam*

Cat. No.: *B1664276*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Enmetazobactam is a novel β -lactamase inhibitor that restores the activity of cefepime against many extended-spectrum β -lactamase (ESBL)-producing Enterobacterales.[1] Accurate and reproducible in vitro susceptibility testing is critical for clinical diagnostics, drug development, and surveillance studies. These application notes provide detailed protocols for determining the susceptibility of bacteria to cefepime-**enmetazobactam**, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

The primary methods for testing the in vitro susceptibility to cefepime-**enmetazobactam** are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and disk diffusion for assessing categorical susceptibility. In broth microdilution assays, **enmetazobactam** is tested at a fixed concentration of 8 $\mu\text{g/mL}$. [1][2][3][4][5] For disk diffusion, a combination disk containing 30 μg of cefepime and 20 μg of **enmetazobactam** is utilized. [1][2]

Data Presentation

Quality Control (QC) Ranges

Reliable susceptibility testing requires the use of quality control strains to ensure the accuracy of results. The following tables provide the CLSI-approved QC ranges for cefepime-**enmetazobactam** testing.

Table 1: Broth Microdilution MIC Quality Control Ranges for Cefepime-**Enmetazobactam** (**Enmetazobactam** at a fixed concentration of 8 µg/mL)

Quality Control Strain	Cefepime-Enmetazobactam MIC Range (µg/mL)
Escherichia coli ATCC® 25922	0.015 - 0.12
Escherichia coli ATCC® 35218	0.06 - 0.5
Escherichia coli NCTC 13353	0.12 - 1
Klebsiella pneumoniae ATCC® 700603	0.06 - 0.5
Pseudomonas aeruginosa ATCC® 27853	1 - 8

Data sourced from CLSI guidelines and related studies.[\[1\]](#)[\[2\]](#) E. coli NCTC 13353 is recommended for routine QC to control for the inhibition of ESBL activity by **enmetazobactam**. [\[1\]](#)[\[2\]](#)

Table 2: Disk Diffusion Zone Diameter Quality Control Ranges for Cefepime-**Enmetazobactam** (30/20 µg disk)

Quality Control Strain	Zone Diameter Range (mm)
Escherichia coli ATCC® 25922	26 - 33
Escherichia coli ATCC® 35218	24 - 31
Escherichia coli NCTC 13353	23 - 30
Klebsiella pneumoniae ATCC® 700603	23 - 30
Pseudomonas aeruginosa ATCC® 27853	21 - 27

Data sourced from CLSI guidelines and related studies.[\[2\]](#)[\[6\]](#)

Experimental Protocols

Broth Microdilution MIC Method

This protocol is based on the CLSI M07 guidelines for broth dilution antimicrobial susceptibility tests for bacteria that grow aerobically.[3][4][7]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of cefepime in the presence of a fixed concentration of **enmetazobactam**.

Materials:

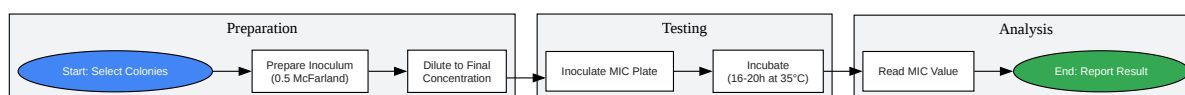
- Cefepime-**enmetazobactam** MIC panels (with **enmetazobactam** at a fixed concentration of 8 µg/mL)[3][4]
- Cation-adjusted Mueller-Hinton Broth (CAMHB)[3][4]
- Bacterial isolates for testing
- Quality control strains (e.g., E. coli ATCC® 25922)
- 0.5 McFarland turbidity standard
- Sterile saline or broth
- Microplates (if preparing panels in-house)
- Incubator (35°C ± 2°C)
- Pipettes and sterile tips

Procedure:

- Inoculum Preparation:
 - From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
 - Suspend the colonies in sterile saline or broth.
 - Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.

- Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microplate.
- Inoculation:
 - Inoculate each well of the cefepime-**enmetazobactam** MIC panel with the prepared bacterial suspension.
 - Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
- Incubation:
 - Incubate the inoculated panels at $35^\circ\text{C} \pm 2^\circ\text{C}$ in ambient air for 16-20 hours.
- Reading Results:
 - Following incubation, examine the microplate for bacterial growth. The MIC is the lowest concentration of cefepime (in the presence of $8 \mu\text{g/mL}$ **enmetazobactam**) that completely inhibits visible growth of the organism.

Workflow for Broth Microdilution:



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Caption: Workflow for Broth Microdilution Susceptibility Testing.

Disk Diffusion Method

This protocol is based on the CLSI M02 guidelines for disk diffusion susceptibility tests.[3][4][6]

Objective: To determine the susceptibility of a bacterial isolate to cefepime-**enmetazobactam** using the disk diffusion method.

Materials:

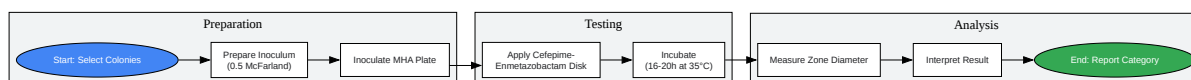
- Cefepime-**enmetazobactam** disks (30/20 µg)[8]
- Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)[8]
- Bacterial isolates for testing
- Quality control strains (e.g., E. coli ATCC® 25922)
- 0.5 McFarland turbidity standard
- Sterile saline or broth
- Sterile cotton swabs
- Incubator (35°C ± 2°C)
- Ruler or caliper for measuring zone diameters

Procedure:

- Inoculum Preparation:
 - Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
- Inoculation of Agar Plate:
 - Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid.
 - Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

- Allow the plate to dry for 3-5 minutes before applying the disks.
- Disk Application:
 - Aseptically apply the cefepime-**enmetazobactam** (30/20 µg) disk to the surface of the inoculated agar plate.
 - Gently press the disk down with sterile forceps to ensure complete contact with the agar.
- Incubation:
 - Invert the plates and place them in an incubator at 35°C ± 2°C in ambient air for 16-20 hours.
- Reading Results:
 - After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
 - Interpret the results (Susceptible, Intermediate, or Resistant) based on the zone diameter interpretive criteria established by regulatory bodies like the FDA or EUCAST.[9][10][11]

Workflow for Disk Diffusion:



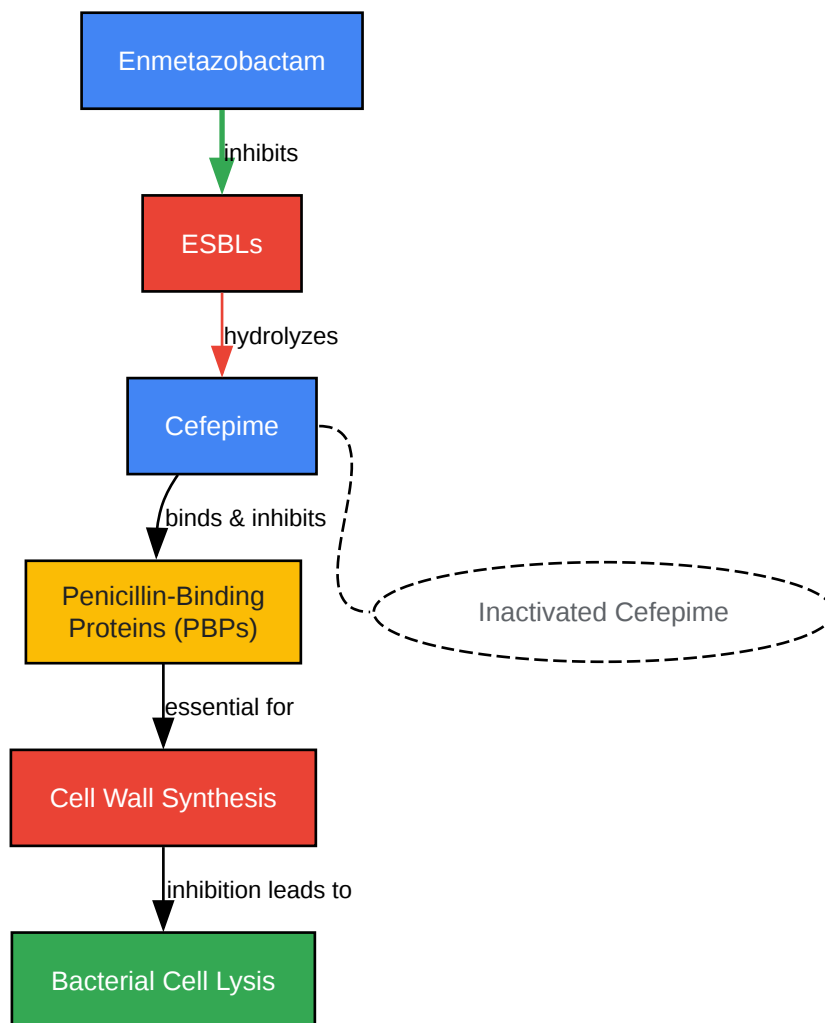
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Caption: Workflow for Disk Diffusion Susceptibility Testing.

Signaling Pathways and Logical Relationships

The combination of cefepime and **enmetazobactam** is designed to overcome a key resistance mechanism in Gram-negative bacteria.

Logical Relationship of Cefepime-**Enmetazobactam** Action:



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Caption: Mechanism of action for cefepime-**enmetazobactam**.

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